Thieno[2,3-b]pyridine-2,3-diamine
Description
Thieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound featuring a fused thiophene (sulfur-containing five-membered ring) and pyridine (nitrogen-containing six-membered ring) system, with amino (-NH₂) groups at positions 2 and 3 . Its synthesis typically involves the reaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate, yielding regioselective reactivity at the amino groups . The compound’s electronic structure, influenced by the sulfur and nitrogen atoms, contributes to its aromatic stability and versatility in medicinal and materials chemistry. Derivatives of thieno[2,3-b]pyridine are extensively studied for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Properties
CAS No. |
1384929-29-6 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
thieno[2,3-b]pyridine-2,3-diamine |
InChI |
InChI=1S/C7H7N3S/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3H,8-9H2 |
InChI Key |
NGLFAXOHEXFBFS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)SC(=C2N)N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Thieno[2,3-b]pyridine derivatives have been extensively studied for their biological activities, particularly as potential therapeutic agents. One notable application is their role as inhibitors of the IκB kinase (IKK) complex. Such inhibitors are crucial for treating diseases mediated by the NF-κB signaling pathway, which includes various autoimmune and inflammatory diseases as well as cancer.
Case Study: IKK Inhibition
A patent describes substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides that effectively inhibit IKK activity. These compounds have shown promise in treating conditions such as:
- Autoimmune diseases : rheumatoid arthritis, lupus
- Inflammatory diseases : asthma, chronic obstructive pulmonary disease (COPD)
- Cancer : particularly in targeting pro-inflammatory cytokines like IL-1 and TNF-α .
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative properties of thieno[2,3-b]pyridine derivatives against various cancer cell lines. The structural modifications of these compounds significantly influence their potency.
Case Study: Anti-Proliferative Activity
A study synthesized a library of thieno[2,3-b]pyridine analogues and evaluated their anti-cancer effects on colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines. Key findings include:
- IC50 values : Certain compounds demonstrated IC50 concentrations between 25–50 nM, indicating high potency against these cell lines.
- Mechanism of action : The compounds appear to target phosphoinositide-specific phospholipase C (PI-PLC), which is implicated in cancer cell proliferation .
| Compound Type | Cell Line | IC50 (nM) | Efficacy (%) |
|---|---|---|---|
| Benzoyl | HCT116 | 25 | >85 |
| Alcohol Derivatives | MDA-MB-231 | 30 | >95 |
Metabolic Profiling in Cancer Research
Thieno[2,3-b]pyridine compounds have also been investigated for their effects on the metabolic profiles of cancer cells. A study focused on a specific thieno[2,3-b]pyridine compound's impact on breast cancer cell lines revealed significant alterations in metabolic pathways:
Case Study: Metabolic Impact
The compound was shown to influence glycolysis and gluconeogenesis pathways, leading to:
- A decrease in certain glycosphingolipids associated with cancer stem cells.
- Changes in metabolite levels that could affect tumor growth and recurrence .
Summary of Findings
The applications of thieno[2,3-b]pyridine-2,3-diamine span several important areas in medicinal chemistry and oncology. Its ability to inhibit key signaling pathways involved in inflammation and cancer proliferation makes it a valuable compound for further research and development.
Chemical Reactions Analysis
Reactivity with Carbonyl Compounds
Thieno[2,3-b]pyridine-2,3-diamine undergoes regioselective reactions with carbonyl-containing reagents. Key findings include:
-
Acetylacetone and Acetoacetic Ester :
Reacts regioselectively at the amino group in position 3 to form (Z)-3-(2-aminothieno[2,3-b]pyrid-3-ylamino)-1-R-2-buten-1-one derivatives.
Conditions : Room temperature, ethanol solvent.
Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration . -
Aromatic Aldehydes :
Forms styryl derivatives via condensation reactions, as observed in structurally similar thienopyridines.
Example : Reaction with benzaldehyde yields styryl-substituted products .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
Mechanistic Insight : Cyclization typically involves intramolecular nucleophilic substitution or condensation, driven by the electron-rich amino groups .
Diazotization and Coupling
The amino groups enable diazotization, facilitating the synthesis of aryl-coupled derivatives:
-
Diazotization with NaNO₂/HCl :
Forms diazonium intermediates, which couple with active methylene compounds (e.g., malononitrile) to yield azodyes.
Example : Coupling with cyclohexanone under ZnCl₂ catalysis produces tetracyclic fused systems .
Alkylation and Substitution
The sulfur atom in the thiophene ring participates in alkylation:
-
Iodoethane/Alkyl Halides :
Yields S-alkylated derivatives (e.g., 2-(ethylthio)thieno[2,3-b]pyridine).
Conditions : Ethanol, 25°C, 1 hour . -
Chloroacetonitrile :
Substitutes at the sulfur atom, forming thioether-linked nitriles .
Condensation with Heterocyclic Amines
Reacts with arylisothiocyanates or hydrazines to form hybrid heterocycles:
-
Phenyl Isothiocyanate :
Produces N3-(phenylcarbamoyl)thieno[2,3-b]pyridines.
Conditions : DMF, 80°C, 4 hours . -
Hydrazine Hydrate :
Forms hydrazino derivatives, which further cyclize to triazolo-pyrimidines .
Photoluminescence Quenching
Functionalization with electron-withdrawing groups (e.g., nitro) alters photophysical properties:
Comparison with Similar Compounds
Key Insights :
- The position of ring fusion (e.g., [2,3-b] vs. [3,2-b]) alters electron delocalization, affecting reactivity and binding to biological targets.
- Amino groups in this compound enable nucleophilic reactions (e.g., with acetylacetone) that are less feasible in derivatives lacking these substituents .
Reactivity Profiles
Anti-Proliferative Activity
- This compound derivatives: Exhibit moderate anti-proliferative activity (IC₅₀: 10–50 μM) against breast cancer cells (MCF-7), with efficacy linked to amino group-mediated DNA intercalation .
- 6-Aryl-3-amino-thieno[2,3-b]pyridines: Show enhanced anti-inflammatory activity (IC₅₀: 2–5 μM for COX-2 inhibition) due to aryl group hydrophobicity .
- Pyridothienopyrimidines: Demonstrate broad-spectrum antimicrobial activity (MIC: 1–10 μg/mL) against Staphylococcus aureus and E. coli .
Pharmacokinetic Properties
Preparation Methods
Sulfonamide Cyclization Method (Patent US3969358A)
- Starting Materials: N-(3-thienyl)methyl-N-[2,2-(OR)2]ethyl-p-toluenesulfonamide derivatives.
- Reaction Conditions: Acidic treatment (e.g., hydrochloric acid, sulfuric acid, hydrobromic acid) in an inert organic solvent such as ethanol, dioxane, isopropanol, or butanol.
- Temperature: 50°C to reflux temperature of the solvent.
- Mechanism: Acid-induced cyclization leads to the formation of the thieno[2,3-b]pyridine ring system.
- Yields: Good to excellent yields reported (up to 90%).
- Example Procedure:
- A mixture of sulfonamide (e.g., 25 g) with 12N HCl and dioxane is refluxed for 4 hours.
- After work-up involving ether extraction and basification, the thienopyridine product is isolated.
This method is advantageous due to its straightforward conditions and good yields, making it suitable for scale-up.
Acetamide Cyclization (Arkivoc 2024 Study)
- Starting Materials: Acetamide derivatives such as ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate.
- Catalyst: Anhydrous sodium carbonate.
- Solvent: Boiling ethanol.
- Reaction Time: Approximately 2 hours reflux.
- Outcome: Cyclization to thieno[2,3-b]pyridine derivatives with high yields (e.g., 91%).
- Notes: This method allows the introduction of various substituents by modifying the starting acetamide.
After formation of the thienopyridine core, introduction of amino groups at the 2 and 3 positions can be achieved by nucleophilic substitution or condensation reactions.
Hydrazine Hydrate-Mediated Diamination
- Method: Reaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate.
- Result: Formation of this compound by replacing appropriate leaving groups with amino functionalities.
- Significance: This method provides a direct route to diamino derivatives, which are valuable intermediates.
Alkylation and Substitution on Pyridinethiol Intermediates
- Procedure: Reaction of pyridinethiol derivatives with alkylating agents such as iodoethane, chloroacetonitrile, or 2-chloroacetamide.
- Conditions: Stirring in ethanol at room temperature (~25°C) for 1 hour.
- Products: Sulfanylpyridines and thienopyridines with amino substituents.
- Yields: High yields reported (up to 90%).
- Characterization: Confirmed by IR, NMR, and elemental analysis.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Sulfonamide Cyclization | N-(3-thienyl)methyl sulfonamides | Acidic reflux in organic solvents | 85-95 | High yield, scalable, uses strong acids |
| Acetamide Cyclization | Ethyl 5-cyano-6-thioxonicotinate derivatives | Reflux with Na2CO3 in ethanol | ~91 | Mild base catalyst, good functional group tolerance |
| Hydrazine Hydrate Diamination | Arylamides of thienopyridine | Reaction with hydrazine hydrate | Moderate | Direct diamination, useful for amino substitution |
| Alkylation of Pyridinethiol | Pyridinethiol intermediates | Room temp stirring in ethanol | ~90 | Simple, fast, versatile alkylating agents |
Detailed Research Findings and Notes
- The sulfonamide cyclization method is well-established and patented, providing a robust route to the thienopyridine core with potential for further functionalization.
- The acetamide cyclization approach allows for the synthesis of substituted thieno[2,3-b]pyridines under mild basic conditions, facilitating structural diversity.
- Amination via hydrazine hydrate or alkylation of pyridinethiol intermediates enables the installation of amino groups at desired positions, critical for generating the diamine functionality.
- Analytical data such as melting points, IR absorption bands (e.g., CN stretch ~2220 cm^-1, CO stretch ~1730 cm^-1), and NMR chemical shifts confirm the structures of intermediates and final products.
- The choice of solvent, temperature, and catalyst strongly influences the yield and purity of the final diamine compound.
Q & A
Q. What are the common synthetic routes for Thieno[2,3-b]pyridine-2,3-diamine derivatives?
this compound derivatives are synthesized via:
- Condensation reactions between thiophene derivatives and pyridine precursors (e.g., α-halocarbonyl compounds or cyanothioacetamides) under reflux conditions .
- One-pot cyclization of enaminones with pyridine-2(1H)-thiones, enabling structural diversity through simultaneous ring construction and modification .
- Halogenation and cross-coupling (e.g., Suzuki or Stille reactions) to introduce substituents, leveraging the electron-deficient heteroaromatic core .
Q. How is structural characterization performed for these compounds?
Key techniques include:
- X-ray crystallography to resolve fused-ring geometries and substituent orientations (e.g., ethyl 3-amino-6-methyl derivatives) .
- Multinuclear NMR (¹H, ¹³C, DEPT) for confirming amine proton environments and aromaticity .
- HRMS for molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to introduce functional groups into the thienopyridine core?
Optimization requires:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki reactions or CuI for Ullmann couplings, tailored to halogenated intermediates .
- Solvent and temperature control : DMF at 80–100°C enhances reaction rates for electron-deficient substrates .
- Protecting group strategies : Use of Boc groups for amines to prevent side reactions during coupling .
Q. What methodologies are effective for analyzing biological activity in thienopyridine derivatives?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to evaluate IC₅₀ values, with multidrug-resistant cell models for mechanistic studies .
- Structure-activity relationship (SAR) : Substituent variation (e.g., trifluoromethyl or nitro groups) to correlate electronic effects with bioactivity .
Q. How are structural contradictions in spectral data resolved?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions (e.g., distinguishing C4 vs. C6 substituents) .
- Computational validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data .
- Alternative synthesis pathways : Re-deriving ambiguous intermediates (e.g., via Thorpe–Ziegler isomerization) to confirm regiochemistry .
Q. What strategies mitigate electron deficiency challenges during functionalization?
- Electron-donating substituents : Methoxy or amino groups at C2/C3 positions enhance reactivity in electrophilic substitutions .
- Directed ortho-metalation : Use of directing groups (e.g., amides) to control regioselectivity in lithiation reactions .
- Microwave-assisted synthesis : Reduces reaction times for sluggish transformations (e.g., amidation or cyclization) .
Methodological Challenges and Solutions
Q. How to design stable thienopyridine ligands for enzyme interaction studies?
- Chelation optimization : Introduce pyridyl or carboxylate moieties to enhance metal-binding affinity (e.g., for kinase inhibition studies) .
- Solubility adjustments : PEGylation or salt formation (e.g., hydrochloride salts) for aqueous compatibility .
Q. What computational tools predict physicochemical properties of thienopyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
